4-ethoxy-N-(3-ethoxypropyl)benzamide
Description
4-Ethoxy-N-(3-ethoxypropyl)benzamide is a benzamide derivative characterized by two ethoxy groups: one at the para position of the benzamide ring and another on the 3-ethoxypropyl amine side chain. For instance, N-(3-ethoxypropyl)-4-hydroxybenzamide () replaces the ethoxy group with a hydroxyl, reducing lipophilicity, while 4-ethoxy-N-(3-methoxypropyl)benzamide () substitutes one ethoxy with methoxy, slightly altering electronic and steric profiles .
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
4-ethoxy-N-(3-ethoxypropyl)benzamide |
InChI |
InChI=1S/C14H21NO3/c1-3-17-11-5-10-15-14(16)12-6-8-13(9-7-12)18-4-2/h6-9H,3-5,10-11H2,1-2H3,(H,15,16) |
InChI Key |
DPYAFGXWKMSJSM-UHFFFAOYSA-N |
SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)OCC |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among benzamide derivatives include:
- Ethoxy vs.
- Hydroxy vs. Ethoxy Groups: Hydroxyl groups (e.g., in N-(3-ethoxypropyl)-4-hydroxybenzamide) enhance polarity, reducing solubility in nonpolar solvents .
- Side Chain Modifications : Substitutions on the amine side chain (e.g., azidopropyl in , benzothiazole in ) influence reactivity and biological targeting.
Solubility and Stability Considerations
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